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Compound Name: DDO-2093 dihydrochloride

Cat. No.: B10854515 Get Quote

For Researchers, Scientists, and Drug Development Professionals

DDO-2093 dihydrochloride is a potent small-molecule inhibitor that selectively targets the

protein-protein interaction (PPI) between the Mixed-Lineage Leukemia 1 (MLL1) protein and

WD repeat-containing protein 5 (WDR5). This interaction is a critical dependency for the

histone methyltransferase activity of the MLL1 complex, which is responsible for the

methylation of histone H3 on lysine 4 (H3K4). The dysregulation of the MLL1 complex is a

known driver in specific forms of cancer, most notably in acute leukemias that harbor MLL1

gene rearrangements.

This guide offers a comparative analysis of DDO-2093 dihydrochloride, focusing on its

performance, selectivity, and the experimental methodologies used to characterize its inhibitory

profile.

Quantitative Performance of DDO-2093
Dihydrochloride
DDO-2093 dihydrochloride has been demonstrated to bind to WDR5 with high affinity, leading

to the effective disruption of the MLL1-WDR5 interaction. The key performance metrics for

DDO-2093 dihydrochloride are summarized below.[1][2]
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Parameter Value Description

Binding Affinity (Kd) 11.6 nM

This value represents the

dissociation constant for the

binding of DDO-2093 to

WDR5, with a lower value

indicating a stronger binding

affinity.

IC50 8.6 nM

This is the half-maximal

inhibitory concentration,

indicating the concentration of

DDO-2093 required to inhibit

50% of the MLL1-WDR5

interaction.

Selectivity Profile: DDO-2093 in the Context of
MLL1-WDR5 Inhibitors
While a comprehensive selectivity panel for DDO-2093 dihydrochloride against a wide array

of methyltransferases is not publicly available, the selectivity of analogous MLL1-WDR5

inhibitors provides a strong indication of its expected specificity. For instance, the inhibitor MM-

401 has been shown to be highly selective for the MLL1 complex, with no significant inhibition

of other histone methyltransferases such as SET7/9 and EZH2, even at concentrations up to

500 µM.[3] Another example, OICR-9429, was profiled against a panel of 22 human

methyltransferases and demonstrated a high degree of selectivity.[4]

The basis for this high selectivity lies in the mechanism of action. DDO-2093 and similar

inhibitors target the specific protein-protein interface between MLL1 and the WDR5 subunit,

rather than the highly conserved catalytic SET domain that is common to many histone

methyltransferases. This targeted approach is designed to minimize off-target effects.

Experimental Protocols
The characterization of DDO-2093 dihydrochloride and other MLL1-WDR5 inhibitors relies on

a series of well-established experimental protocols.
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MLL1-WDR5 Interaction Assay
A common method to quantify the disruption of the MLL1-WDR5 interaction is the Amplified

Luminescent Proximity Homogeneous Assay (AlphaLISA).

Principle: This bead-based assay utilizes a biotinylated MLL1 peptide and a GST-tagged

WDR5 protein. Streptavidin-coated donor beads and anti-GST conjugated acceptor beads

are brought into close proximity when MLL1 and WDR5 interact, generating a luminescent

signal. An inhibitor like DDO-2093 prevents this interaction, leading to a decrease in the

signal.

Methodology:

A reaction mixture containing the biotinylated MLL1 peptide and GST-WDR5 is prepared in

a 384-well plate.

The test compound is added across a range of concentrations.

The mixture is incubated to allow for binding or inhibition.

A suspension of donor and acceptor beads is added, followed by incubation in the dark.

The plate is read using an AlphaLISA-compatible reader to measure the luminescent

signal.

The IC50 value is calculated from the resulting dose-response curve.

In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and the inhibitory

effect of the test compound.

Principle: The assay measures the transfer of a radiolabeled methyl group from the donor, S-

adenosyl-L-[³H]-methionine (SAM), to a histone H3 substrate by the MLL1 complex.

Methodology:
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The reconstituted MLL1 core complex (containing MLL1, WDR5, ASH2L, and RBBP5) is

used.

The MLL1 complex and a histone H3 substrate are incubated with varying concentrations

of the inhibitor.

The reaction is initiated by the addition of radiolabeled SAM.

After a set incubation period, the reaction is stopped, and the mixture is spotted onto filter

paper to precipitate the proteins.

Unincorporated radiolabeled SAM is removed through a series of washes.

The amount of radioactivity retained on the filter, which corresponds to the level of histone

methylation, is quantified using a scintillation counter.

The IC50 value is determined from the dose-inhibition curve.

Methyltransferase Selectivity Screening
To confirm the specificity of an inhibitor, its effect on a panel of other methyltransferases is

assessed.

Principle: The inhibitor is tested against a diverse panel of purified human

methyltransferases using HMT assays tailored to each enzyme's specific substrate.

Methodology:

A panel of various methyltransferases (e.g., EZH2, SETD7, PRMT1, DNMT1) is

assembled.

Individual HMT assays are performed for each enzyme in the presence of the test

compound, typically at a high concentration.

The enzymatic activity for each methyltransferase is measured and compared to a control

without the inhibitor.
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The percentage of inhibition is calculated for each enzyme to establish the inhibitor's

selectivity profile.
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Caption: Workflow for assessing the potency and selectivity of an inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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